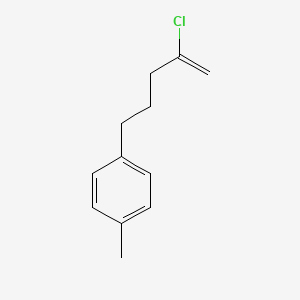

2-Chloro-5-(4-methylphenyl)-1-pentene

Overview

Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include other names the compound is known by.

Synthesis Analysis

This involves the methods and reactions used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis

This involves the study of how the compound reacts with other substances. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties such as melting point, boiling point, solubility, density, and reactivity.Scientific Research Applications

Isomerization and Characterization

Impurity Characterization in Methamphetamine Synthesis : A study by Toske et al. (2017) identified an impurity in certain methamphetamine exhibits as trans-N-methyl-4-methyl-5-phenyl-4-penten-2-amine hydrochloride. This compound was produced during the synthesis of 1-phenyl-2-propanone (P2P) from phenylacetic acid and lead (II) acetate, serving as a marker compound for this synthesis method (Toske et al., 2017).

Olefin Reactions with Chromyl Chloride : Research by Stairs, Diaper, and Gatzke (1963) found that chromyl chloride reacts with various olefins, including 2-methyl-1-pentene, producing significant amounts of α-chloro carbonyl compounds and some α,β-unsaturated carbonyl compounds (Stairs, Diaper, & Gatzke, 1963).

Structural Studies

- Study of β-Iminoamines : Brownstein, Gabe, and Prasad (1983) investigated the structure of β-iminoamines, including 2-N-phenylamino-4-N-phenylimino-2-pentene, revealing insights into their bonding and symmetry (Brownstein, Gabe, & Prasad, 1983).

Catalysis and Polymerization

Hydroisomerization of Olefins : A study by Bond and Hillyard (1968) on the catalysis of hydroisomerization of olefins, including 1-pentene, provided insights into the isomerization process and its rate relative to hydrogenation (Bond & Hillyard, 1968).

Polymerization of 1-Pentene and 4-Methyl-1-Pentene : Descour et al. (2011) investigated the polymerization of 1-pentene and 4-methyl-1-pentene using various zirconocene catalysts, exploring the effects of polymerization conditions and substituents on the catalysts (Descour et al., 2011).

Thermal Analysis

- Syntheses and Thermal Analyses of β-Diketiminates : Patil et al. (2013) synthesized and characterized various β-diketiminates, including 2-(2,6-diisopropylphenyl)amino-4-(4-methylphenyl)imino-2-pentene, using spectroscopic methods and thermal analyses (Patil et al., 2013).

Pyrolysis and Gas Phase Reactions

- Pyrolysis of Alkenyl Chlorides : Chuchani, Hernándeza, and Martín (1979) studied the gas phase pyrolysis of alkenyl chlorides, including 5-chloro-1-pentene, providing insights into the mechanism and kinetics of these reactions (Chuchani, Hernándeza, & Martín, 1979).

Safety And Hazards

This involves the potential risks associated with the compound. It can include toxicity, flammability, environmental impact, and precautions for handling and storage.

Future Directions

This involves potential areas of future research or applications of the compound. It can be based on its properties, reactivity, or biological activity.

properties

IUPAC Name |

1-(4-chloropent-4-enyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl/c1-10-6-8-12(9-7-10)5-3-4-11(2)13/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIXCNRNXFCZITB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCCC(=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-(4-methylphenyl)-1-pentene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-{spiro[1,3-benzodioxole-2,1'-cyclohexane]-6-yl}propanamide](/img/structure/B1421426.png)

![1,7-Diazaspiro[3.5]nonan-2-one hydrochloride](/img/structure/B1421433.png)

![4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzaldehyde](/img/structure/B1421434.png)

![2-[(4-Methoxyphenyl)methoxy]pyridine-4-carboximidamide hydrochloride](/img/structure/B1421436.png)

![2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}acetamide](/img/structure/B1421440.png)